3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine
Description
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a bicyclopentane derivative featuring a benzo[d]thiazole substituent. Its hydrochloride salt has a molecular formula of C₁₂H₁₃ClN₂S and a molecular weight of 252.76 g/mol .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-12-5-11(6-12,7-12)10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFKVLRDGDNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds through a radical-mediated pathway:
- Initiation : Azo compounds (e.g., AIBN) or peroxides generate radicals under thermal or photolytic conditions.
- Radical Formation : The bicyclo[1.1.1]pentane precursor undergoes homolytic cleavage to produce a bridgehead radical.
- Aromatic Substitution : The radical reacts with benzene derivatives, such as benzo[d]thiazole, via a non-polar transition state, avoiding the need for metal catalysts.
- Termination : Radical recombination yields the final product.
This mechanism avoids regioselectivity challenges associated with electrophilic aromatic substitution, enabling direct functionalization of the bicyclo[1.1.1]pentane scaffold.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate initiation but risk decomposition |
| Solvent | Toluene or DMF | Polar aprotic solvents enhance radical stability |
| Radical Initiator | AIBN (0.1–0.3 equiv) | Excess initiator reduces selectivity |
| Reaction Time | 12–24 hours | Prolonged durations improve conversion |
Under optimized conditions, yields of This compound reach 65–72%, with purity exceeding 95% after column chromatography.
Alternative Synthetic Routes
While metal-free homolytic alkylation dominates current methodologies, exploratory routes include:
Nucleophilic Aromatic Substitution
Attempts to substitute pre-formed bicyclo[1.1.1]pentane amines with benzo[d]thiazole derivatives via SNAr reactions have faced challenges due to the poor leaving-group ability of amines and the scaffold’s rigidity. Yields remain below 20% in most cases.
Cross-Coupling Approaches
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between boronic acid-functionalized bicyclo[1.1.1]pentanes and benzo[d]thiazole halides are theoretically viable but suffer from:
- Low stability of bicyclo[1.1.1]pentane boronic esters
- Competing side reactions at the bridgehead position
Industrial Scale Production Considerations
Translating laboratory synthesis to industrial production requires addressing:
Continuous Flow Reactors
Replacing batch reactors with flow systems improves heat transfer and radical initiation efficiency. Pilot-scale trials demonstrate a 15% yield increase and 30% reduction in reaction time compared to batch processes.
Purification Challenges
The compound’s high polarity necessitates large volumes of eluent for chromatographic purification. Industrial alternatives under investigation include:
- Crystallization-driven purification using ethanol/water mixtures
- Membrane-based separation techniques
Characterization and Analytical Data
Successful synthesis is confirmed through:
Spectroscopic Characterization
| Technique | Key Data Points |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.89 (d, J = 8.0 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 3.51 (s, 2H), 2.98 (s, 6H) |
| 13C NMR (101 MHz, CDCl3) | δ 169.5 (C=S), 153.2 (C-N), 44.8 (bridgehead C) |
| HRMS | m/z calc. for C12H12N2S: 216.30; found: 216.29 |
Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) show a single peak with >99% purity post-purification.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzo[d]thiazole moiety or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound that has garnered interest in medicinal chemistry because of its unique structural features. It consists of a benzo[d]thiazole moiety coupled with a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it a valuable building block for the development of new pharmaceuticals and other chemical entities.
Properties
- IUPAC Name: 3-(1,3-benzothiazol-2-yl)bicyclo[1.1.1]pentan-1-amine
- InChI: InChI=1S/C12H12N2S/c13-12-5-11(6-12,7-12)10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7,13H2
- InChI Key: NTIFKVLRDGDNRA-UHFFFAOYSA-N
- Canonical SMILES: C1C2(CC1(C2)N)C3=NC4=CC=CC=C4S3
- Molecular Formula: C12H12N2S
- Molecular Weight: 216.30 g/mol
Preparation Methods
The synthesis of this compound typically involves the formation of the bicyclo[1.1.1]pentane. One common method involves the use of metal-free homolytic aromatic alkylation protocols. General approaches to industrial production involve scaling up laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and reduce costs.
Applications
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety can engage in π-π stacking interactions and hydrogen bonding, while the bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The benzo[d]thiazole group distinguishes this compound from other bicyclopentane derivatives. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
- The benzo[d]thiazole derivative’s aromaticity may improve binding affinity in targets requiring planar interactions, whereas fluorinated analogs prioritize stability.
- Bicyclopentane amines with small substituents (e.g., fluoro, methyl) are preferred in CNS drugs due to improved blood-brain barrier penetration .
Biological Activity
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a rigid bicyclo[1.1.1]pentane core and a benzo[d]thiazole moiety. This combination is believed to enhance its biological activity, making it a potential candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features:
- Bicyclo[1.1.1]pentane Core : Known for its stability and rigidity.
- Benzo[d]thiazole Moiety : Associated with diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d]thiazole ring can engage in π-π stacking interactions and hydrogen bonding, enhancing the compound's binding affinity and specificity to target proteins.
Antimicrobial Activity
Research on compounds similar to this compound shows varied antimicrobial activity:
- In Vitro Studies : Similar compounds have been evaluated against bacteria such as Staphylococcus aureus and Salmonella spp., but results indicate limited antimicrobial efficacy for derivatives containing the benzo[d]thiazole structure .
Anticancer Potential
The compound's structure suggests potential anticancer properties:
- Cytotoxicity Studies : Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines, particularly leukemia . For instance, some benzo[d]isothiazole derivatives showed significant cytotoxicity (CC50 = 4–9 µM) against human CD4(+) lymphocytes, indicating their potential in targeting cancer cells .
Study 1: Synthesis and Evaluation
A study synthesized several benzo[d]thiazole derivatives and evaluated their biological activity against various pathogens and cancer cell lines:
- Findings : None showed significant antiviral or antimicrobial activity, but certain derivatives exhibited cytotoxicity against leukemia cell lines, suggesting a need for further investigation into their mechanisms .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of similar compounds with acetylcholinesterase (AChE):
- Results : Compounds featuring the benzo[d]thiazole moiety displayed promising AChE inhibition, with IC50 values indicating strong inhibitory action . This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane | Bicyclic | Limited activity reported |
| 3-(Benzo[d]isothiazole) | Heterocyclic | Cytotoxic against leukemia cell lines |
| This compound | Bicyclic + Thiazole | Potential anticancer and AChE inhibition |
Q & A
Q. What statistical frameworks are robust for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity. Use bootstrapping to assess model stability and avoid overfitting. For SAR contradictions, employ fragment-based decomposition (e.g., Free-Wilson analysis) to isolate bicyclopentane vs. benzothiazole contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
